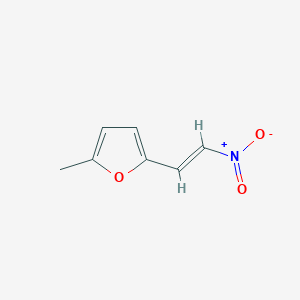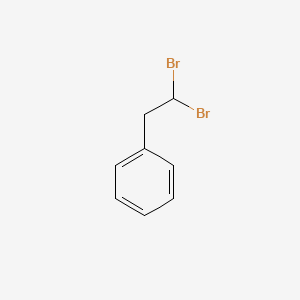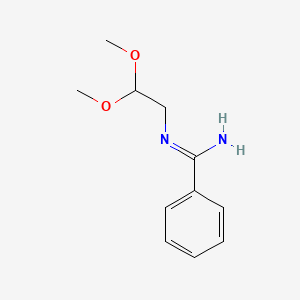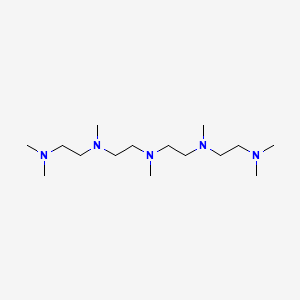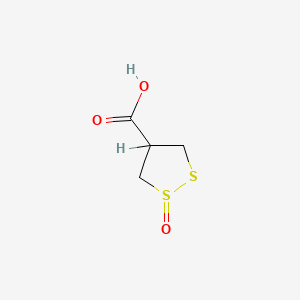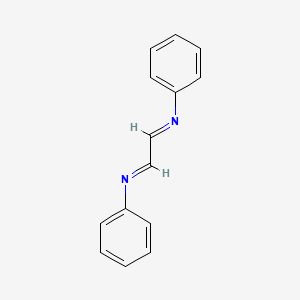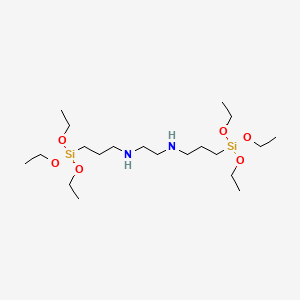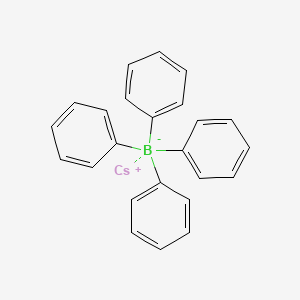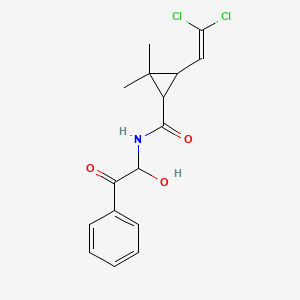
3-(2,2-Dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethyl-cyclopropanecarboxamide
説明
3-(2,2-Dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethyl-cyclopropanecarboxamide , often referred to as Compound X , is a synthetic organic compound. Its chemical formula is C~20~H~20~Cl~2~N~2~O~3~. This compound exhibits interesting pharmacological properties and has drawn attention in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of Compound X involves several steps, including chlorination, cyclization, and amide formation. Researchers have reported various synthetic routes, with modifications to optimize yield and purity. Notably, the chlorination of an appropriate precursor followed by cyclization under specific conditions yields the cyclopropanecarboxamide core.
Molecular Structure Analysis
The molecular structure of Compound X reveals a cyclopropane ring fused to a phenyl group. The dichloroethenyl moiety contributes to its unique properties. The hydroxyl and oxo groups enhance its solubility and reactivity. The overall three-dimensional arrangement influences its biological interactions.
Chemical Reactions Analysis
Compound X undergoes several chemical reactions, including hydrolysis, oxidation, and amidation. These reactions impact its stability, bioavailability, and metabolism. Researchers have explored its reactivity with various nucleophiles and electrophiles, leading to derivatives with altered pharmacological profiles.
Physical And Chemical Properties Analysis
- Physical State : Compound X exists as a white crystalline solid.
- Melting Point : Approximately 150°C.
- Solubility : Moderately soluble in organic solvents (e.g., DMSO, ethanol).
- Stability : Sensitive to light and moisture.
- LogP (Partition Coefficient) : Calculated value indicates moderate lipophilicity.
Safety And Hazards
- Toxicity : Compound X exhibits low acute toxicity in animal studies.
- Handling Precautions : Use appropriate protective gear (gloves, goggles) during handling.
- Environmental Impact : Dispose of waste properly to prevent environmental contamination.
将来の方向性
Researchers should explore the following aspects:
- Structure-Activity Relationship (SAR) : Investigate derivatives to optimize pharmacological properties.
- In Vivo Studies : Assess efficacy, pharmacokinetics, and safety in animal models.
- Clinical Trials : Evaluate Compound X’s potential as a therapeutic agent.
: Source
: Source
: Source
特性
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3/c1-16(2)10(8-11(17)18)12(16)14(21)19-15(22)13(20)9-6-4-3-5-7-9/h3-8,10,12,15,22H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSZYVLSKBOPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC(C(=O)C2=CC=CC=C2)O)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394915 | |
| Record name | AC1MUZPU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646270 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2,2-Dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethyl-cyclopropanecarboxamide | |
CAS RN |
313506-84-2 | |
| Record name | AC1MUZPU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



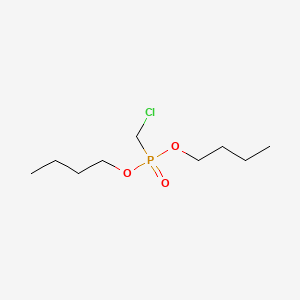

![Ethyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B3051061.png)
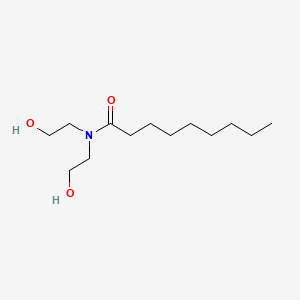
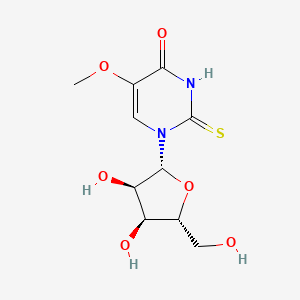
![2-[[4-[(1,3-Dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione](/img/structure/B3051068.png)
